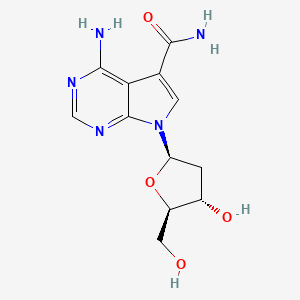

2'-Deoxysangivamycin

Descripción

Overview of 2'-Deoxysangivamycin as a Synthetic Nucleoside Analog

This compound is recognized in academic research as a synthetic nucleoside analog. Nucleoside analogs are compounds that structurally mimic natural nucleosides, the fundamental building blocks of DNA and RNA. These synthetic molecules are designed to interfere with essential biological processes, particularly nucleic acid synthesis, which is critical for the replication of viruses and the proliferation of cancer cells duke.eduresearchgate.net. This compound features a pyrrolo[2,3-d]pyrimidine base, a heterocyclic system that serves as an isosteric replacement for naturally occurring purine (B94841) bases mdpi.comnih.govsemanticscholar.org. This base is linked to a 2-deoxyribose sugar moiety, distinguishing it from its parent compound, sangivamycin (B1680759), which contains a ribose sugar ontosight.ainih.govasm.org. This specific structural modification—the absence of a hydroxyl group at the 2' position of the sugar—can significantly influence the compound's interaction with cellular enzymes and its biological activity nih.govnih.gov. Its synthetic nature allows researchers to explore targeted modifications to enhance therapeutic potential while potentially mitigating toxicity nih.gov.

Research Significance of Pyrrolo[2,3-d]pyrimidine Nucleosides

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, holds considerable significance in medicinal chemistry and drug design mdpi.comnih.govsemanticscholar.org. This fused bicyclic heterocycle is structurally analogous to purines, making pyrrolo[2,3-d]pyrimidine nucleosides capable of mimicking natural nucleosides in biological systems mdpi.comnih.gov. The replacement of the N7 atom in purines with a carbon atom in the pyrrolo[2,3-d]pyrimidine system often results in a more electron-rich pyrrole (B145914) ring, which can lead to enhanced base-pairing in nucleic acids or improved binding to target enzymes nih.govsemanticscholar.org. Consequently, derivatives based on this scaffold have demonstrated a wide array of biological activities, including potent antiviral and anticancer properties nih.govasm.orgnih.govumich.eduresearchgate.net. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, often by activating apoptotic pathways mdpi.com. Specific derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) mdpi.comnih.gov. Furthermore, their ability to interfere with viral replication, particularly against viruses like human cytomegalovirus (HCMV), has been a major focus of investigation asm.orgnih.govumich.edu.

Historical Context of Nucleoside Analog Research in Antiviral and Antineoplastic Investigations

The field of nucleoside analog research has a rich history, spanning over half a century, and has been instrumental in the development of critical therapeutic agents for viral infections and cancer duke.eduresearchgate.netsemanticscholar.orgnih.govnih.govannualreviews.org. The journey began with early modifications to the sugar moiety of nucleosides in the 1960s, leading to compounds like cytarabine (B982) (Ara-C), which found application in treating acute myeloid leukemia semanticscholar.orgnih.gov. The recognition of nucleoside analogs' potential to disrupt nucleic acid synthesis paved the way for the discovery of numerous drugs that have revolutionized patient outcomes duke.eduresearchgate.net. Key milestones include the development of potent antiviral agents such as acyclovir (B1169) for herpes simplex virus (HSV) and ganciclovir (B1264) for cytomegalovirus (CMV), as well as dideoxynucleosides like AZT (zidovudine) for HIV duke.edunih.govannualreviews.org. In the realm of oncology, compounds like 5-fluorouracil (B62378) and gemcitabine (B846) became cornerstones of chemotherapy duke.edu. The ongoing research into novel nucleoside analogs, including those based on the pyrrolo[2,3-d]pyrimidine scaffold like this compound, continues to explore more targeted mechanisms, such as kinase inhibition and the induction of apoptosis, aiming for improved efficacy and reduced side effects mdpi.comnih.govnih.gov.

Structure

3D Structure

Propiedades

Número CAS |

83379-28-6 |

|---|---|

Fórmula molecular |

C12H15N5O4 |

Peso molecular |

293.28 g/mol |

Nombre IUPAC |

4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16) |

Clave InChI |

SSAXPGYDNCGRHY-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |

SMILES canónico |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |

Otros números CAS |

83379-28-6 |

Sinónimos |

2'-deoxysangivamycin 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxysangivamycin

Total Synthesis Approaches for 2'-Deoxysangivamycin

Significant efforts have been dedicated to developing efficient and stereoselective total synthesis routes for this compound. These approaches often rely on the strategic construction of the pyrrole (B145914) ring system and its subsequent glycosylation.

A cornerstone in the synthesis of this compound and related nucleosides is the stereospecific sodium salt glycosylation procedure capes.gov.brnih.govacs.orgcdnsciencepub.comacs.orgacs.org. This method involves activating a pyrrole precursor by forming its sodium salt, which then reacts with a suitably protected sugar derivative. For instance, a key step involves the glycosylation of a fully aromatic pyrrole, such as 2-bromo-5-ethoxymethyleneamino-pyrrole-3,4-dicarbonitrile, with a protected 2-deoxy-pentofuranose derivative like 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose capes.gov.br. This reaction is reported to proceed with high yield and exclusively affords the blocked nucleosides with the desired β-anomeric configuration capes.gov.br. This stereoselectivity is crucial for obtaining biologically active nucleoside analogs.

Following the glycosylation step, the pyrrolo[2,3-d]pyrimidine ring system is typically formed through an intramolecular cyclization reaction. This ring closure is often performed on the glycosylated pyrrole precursor capes.gov.brresearchgate.net. The specific conditions for ring closure depend on the substituents present on the pyrrole ring and the sugar moiety, aiming to efficiently construct the fused bicyclic system characteristic of this compound.

The total synthesis of this compound involves several key intermediate compounds, each requiring careful characterization to ensure structural integrity and purity. Common intermediates include substituted pyrroles and protected nucleosides. For example, routes have utilized compounds such as 2-amino-5-bromo-3,4-dicyano-1H-pyrrole, 4-amino-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, and N4-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as precursors mdpi.com.

Spectroscopic techniques are indispensable for confirming the identity and purity of these intermediates and the final product. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structures and confirm the presence of specific functional groups and stereochemical configurations nih.govuni-muenchen.deresearchgate.net. For instance, X-ray diffraction analysis has been used to unambiguously confirm the structure and regioselectivity of glycosylation products nih.gov.

Table 1: Key Intermediates in the Total Synthesis of this compound

| Step/Intermediate | Chemical Name/Structure | Role in Synthesis | Reference |

| Pyrrole Precursor | 2-amino-5-bromo-3,4-dicyano-1H-pyrrole (10) | Starting material for pyrrolo[2,3-d]pyrimidine core formation | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | 4-amino-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (6) | Key heterocyclic base for glycosylation | mdpi.com |

| Benzoylated Base | N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (12) | Protected base for regioselective glycosylation | mdpi.com |

| Protected Nucleoside | N⁴-benzoyl-5-cyano-6-bromo-7-(2′,3′-di-O-acetyl-5′-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (14) | Product of glycosylation before final deprotection | mdpi.com |

| Final Product | 5′-deoxysangivamycin (4) | Target molecule after deprotection and functional group transformations | mdpi.com |

Synthesis of this compound Analogs

The biological activity profile of this compound and related compounds has spurred interest in synthesizing structural analogs, particularly acyclic nucleoside analogs, which may offer improved therapeutic properties or reduced cytotoxicity.

Research has explored the design and synthesis of acyclic analogs of sangivamycin (B1680759) and toyocamycin (B1682990), including this compound, with the aim of retaining antiviral activity while potentially mitigating cellular toxicity umich.eduumich.edu. These efforts involve replacing the cyclic sugar moiety with acyclic chains that mimic the essential features of the natural nucleoside's sugar ring. For example, studies have focused on developing acyclic analogs of tubercidin (B1682034), toyocamycin, and sangivamycin, where the sugar component is replaced by an open-chain structure umich.eduumich.edu. These analogs are evaluated for their activity against viruses such as human cytomegalovirus (HCMV) umich.edu. The development of such analogs is a strategy to discover more potent and safer antiviral agents.

Compound List:

this compound

Sangivamycin

Toyocamycin

2-amino-5-bromo-3,4-dicyano-1H-pyrrole

4-amino-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine

N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine

N⁴-benzoyl-5-cyano-6-bromo-7-(2′,3′-di-O-acetyl-5′-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose

Acyclic nucleoside analogs

Molecular and Cellular Mechanisms of Action of 2 Deoxysangivamycin

Interference with Nucleic Acid Synthesis Pathways

As a nucleoside analog, 2'-Deoxysangivamycin exerts its effects by disrupting the intricate processes of DNA and RNA synthesis. This disruption is a common strategy employed by nucleoside analogs to inhibit the growth of rapidly dividing cells, such as cancer cells, or to halt viral replication.

Inhibition of DNA Replication

Research indicates that this compound, along with related deoxyribosyl nucleosides, functions by inhibiting viral DNA synthesis nih.govacs.org. The general mechanism for such nucleoside analogs involves their mimicry of natural nucleosides, allowing them to be recognized and incorporated into nascent DNA strands by DNA polymerases savemyexams.com. However, due to structural modifications, such as the absence of a 3'-hydroxyl group in dideoxynucleotides, their incorporation leads to premature chain termination, effectively halting DNA elongation savemyexams.comnih.gov. This interference with DNA replication is a critical step in its antiproliferative activity.

Inhibition of RNA Transcription

While the primary focus of research on this compound often centers on DNA synthesis, related compounds like sangivamycin (B1680759) have demonstrated inhibitory effects on RNA synthesis nih.gov. This suggests a potential, albeit less extensively documented, mechanism for this compound where it could interfere with RNA transcription, a process vital for gene expression and protein synthesis. Antimicrobial drugs can target RNA polymerase to inhibit transcription initiation or elongation nippongene.com.

Incorporation into Nascent Nucleic Acid Strands

A key aspect of this compound's action is its ability to be incorporated into cellular nucleic acid strands libretexts.orgnih.gov. Once phosphorylated into its active nucleotide form, it can be recognized by cellular enzymes and integrated into growing DNA or RNA chains savemyexams.comlibretexts.org. This incorporation is the basis for its chain-terminating activity in DNA synthesis savemyexams.comnih.gov. Studies have specifically noted the incorporation of this compound into DNA duplexes cnjournals.com.

Enzymatic Interactions and Molecular Targets

The cellular effects of this compound are mediated through its interactions with specific enzymes involved in nucleotide metabolism and nucleic acid synthesis.

Role of Phosphorylation by Kinases (e.g., Adenosine (B11128) Kinase, Deoxycytidine Kinase)

For nucleoside analogs to exert their effects, they typically require intracellular activation through phosphorylation by cellular kinases. Deoxycytidine kinase (dCK) is a crucial enzyme in this regard, responsible for the initial phosphorylation of various deoxyribonucleosides and many nucleoside analog prodrugs, including those used in antiviral and chemotherapeutic treatments nih.govscispace.comresearchgate.netwikipedia.orgresearchgate.net. Similarly, adenosine kinase (AK) plays a role in the phosphorylation of adenosine and certain nucleoside analogs cnjournals.comfrontiersin.orgmedchemexpress.comnih.gov. While specific kinetic data for this compound's interaction with these kinases are not detailed in the provided literature, it is understood that such phosphorylation is a prerequisite for its activation and subsequent incorporation into nucleic acids or inhibition of enzymes libretexts.orgnih.gov. Related compounds like sangivamycin have also been shown to inhibit protein kinases such as Protein Kinase C (PKC) and CDK9, suggesting a broader spectrum of kinase interactions within this class of compounds nih.gov.

Inhibition of DNA Polymerases and Other Key Enzymes

Following its activation by kinases, this compound, in its triphosphate form, can directly interact with and inhibit enzymes involved in DNA replication, most notably DNA polymerases nih.govsavemyexams.comnih.gov. By acting as a chain terminator, it prevents the progression of DNA synthesis savemyexams.comnih.gov. Beyond DNA polymerases, some nucleoside analogs have been shown to affect other enzymes critical for DNA metabolism. For instance, 2'-azidocytidine's diphosphate (B83284) form was found to inactivate ribonucleotide reductase in vitro, an enzyme essential for the production of deoxyribonucleotides. Additionally, interactions with DNA repair enzymes, such as uracil-DNA glycosylase, have been suggested for related compounds, indicating a potential for broader interference with DNA maintenance.

Interactions with Nucleoside Transporters

The cellular uptake of nucleosides and their analogs is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs) frontiersin.orgpsu.edu. These transporters are crucial for delivering nucleoside-based drugs into cells, thereby influencing their therapeutic efficacy frontiersin.orgresearchgate.net. Human cells express several families of nucleoside transporters, including the concentrative nucleoside transporter (CNT) family (SLC28) and the equilibrative nucleoside transporter (ENT) family (SLC29) psu.eduresearchgate.netebi.ac.uk. CNTs facilitate nucleoside uptake via a sodium-dependent mechanism, while ENTs mediate bidirectional nucleoside flux down concentration gradients psu.eduebi.ac.uk.

As a nucleoside analog, this compound relies on these transport systems for its entry into cells frontiersin.orgresearchgate.netnactem.ac.uk. While specific studies detailing the direct interaction of this compound with particular human nucleoside transporter subtypes (hENTs or hCNTs) are not extensively detailed in the provided literature, related compounds such as sangivamycin and tubercidin (B1682034) are known to be substrates or interact with these transporters researchgate.netebi.ac.ukscispace.com. The structural characteristics of nucleoside analogs can significantly influence their affinity and transport by specific NTs frontiersin.orgebi.ac.uk. Understanding these interactions is key to predicting drug distribution and cellular response.

Cell Cycle Perturbations

The cell cycle is a fundamental process that governs cell growth, DNA replication, and division, ensuring the orderly progression of a cell through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) jackwestin.compressbooks.pub. Dysregulation of the cell cycle is a hallmark of many diseases, including cancer, and is a common target for therapeutic agents mdpi.com. This compound and related compounds have been investigated for their ability to perturb this tightly regulated process.

Induction of S-Phase Accumulation

Research on compounds structurally related to this compound has indicated an ability to disrupt normal cell cycle progression, specifically leading to an accumulation of cells in the S-phase umich.eduumich.edu. In studies involving similar pyrrolo[2,3-d]pyrimidine analogs, treatment has been shown to cause a blockage or delay in the progression of cells through the S-phase, where DNA replication occurs jackwestin.comumich.edu. This accumulation suggests that the compound may interfere with DNA synthesis or the machinery responsible for DNA replication, thereby halting the cell cycle at this critical juncture nih.gov.

Effects on G2/M Phase Progression

Concomitant with the observed accumulation in S-phase, studies have reported a concurrent reduction or depletion of cells in the G2/M phases of the cell cycle umich.eduumich.edu. This pattern suggests that this compound, or its analogs, not only arrests cells in S-phase but also prevents their successful transition into and progression through the G2 and M phases, which are involved in DNA damage checkpoints and cell division, respectively jackwestin.commdpi.comnih.govnih.gov. The reduction in G2/M populations indicates a block in the cell cycle that prevents cells from entering mitosis.

Mechanisms of Growth Inhibition (Cytostatic vs. Cytotoxic Effects at the Cellular Level)

The impact of therapeutic agents on cell proliferation can manifest as either cytostatic or cytotoxic effects. Cytostatic agents inhibit cell division and growth without necessarily causing cell death, whereas cytotoxic agents directly induce cell death wikipedia.orgmdpi.com. Available research suggests that compounds like this compound may primarily exert a cytostatic effect umich.edu. This implies that the compound inhibits cell proliferation by halting cell division, potentially through the observed cell cycle perturbations, rather than by directly inducing apoptosis or necrosis. However, prolonged or higher-dose exposure could potentially lead to secondary cytotoxic effects. The distinction is crucial for understanding the therapeutic window and potential for resistance development.

Data Tables

The following table summarizes observed cell cycle phase distributions following treatment with a related analog, illustrating the typical perturbations associated with this class of compounds.

Pre Clinical Biological Activities of 2 Deoxysangivamycin

Antiviral Activity in In Vitro Models

2'-Deoxysangivamycin belongs to a class of pyrrolopyrimidine nucleosides that exhibit selective antiviral activity against herpesviruses, notably HCMV. Its mechanism of action is largely attributed to the inhibition of viral DNA synthesis.

Inhibition of Human Cytomegalovirus (HCMV) Replication

Studies have established this compound and its related analogs as potent inhibitors of HCMV replication in various in vitro models. These compounds are considered "fraudulent nucleosides" that interfere with viral processes.

Plaque reduction assays are a standard method for evaluating the antiviral efficacy of compounds by measuring their ability to inhibit the formation of viral plaques in infected cell monolayers. This compound and its analogs have shown significant activity in these assays. For instance, related pyrrolopyrimidines, including those in the same chemical class as this compound, have demonstrated 50% inhibitory concentrations (IC50) in the range of 0.4 to 1.0 µM against HCMV psu.edu. A specific analog, compound 7, exhibited an IC50 of 3.7 µg/mL against the HCMV AD169 strain nih.gov. Another related compound, compound 229 (an acyclic thiosangivamycin analog), showed an IC50 of 7 µM against HCMV umich.edu. Ara-sangivamycin, a closely related analog, inhibited HCMV replication by 105-fold at a concentration of 10 µM nih.govnih.govasm.org.

Yield reduction assays quantify the reduction in infectious virus progeny produced by infected cells in the presence of a test compound. In these assays, this compound analogs have also shown potent activity. For example, compound 229 demonstrated a 90% inhibitory concentration (IC90) of 25 µM in yield reduction assays against HCMV umich.edu. Compound 102, an analog of acyclic tubercidin (B1682034), was found to be comparable in activity to ganciclovir (B1264) in reducing HCMV replication umich.edu.

Evidence suggests that this compound and related compounds exert their antiviral effects by inhibiting viral DNA synthesis. Studies utilizing labeled precursor incorporation and DNA-DNA hybridization have confirmed this mechanism nih.govnih.govumich.eduresearchgate.net. For instance, compound 102, a potent inhibitor of HCMV, had an IC50 of 1.6 µM for inhibiting viral DNA synthesis, a value comparable to that of ganciclovir umich.edu. The four arabinosyl and deoxyribosyl nucleosides, including this compound, were found to inhibit viral DNA synthesis as quantified by DNA-DNA dot blot hybridization nih.govnih.govresearchgate.net. The selectivity index (SI) for these compounds, indicating the ratio of cytotoxic concentration to antiviral concentration, ranged from 2 to 40, highlighting their selective action against viral DNA synthesis over host cell processes nih.govnih.govasm.orgresearchgate.net.

Activity Against Other Herpesviruses

While this compound and its analogs show significant activity against HCMV, their efficacy against other herpesviruses varies.

Herpes Simplex Virus (HSV) Types 1 and 2: The four arabinosyl and deoxyribosyl nucleosides, including this compound, were tested against HSV-1 and found to be less active than against HCMV nih.govnih.govresearchgate.net. Similarly, compound 229 showed less activity against HSV-1 and HSV-2 compared to its activity against HCMV umich.edu. However, a related analog, compound 7, demonstrated notable activity against HSV-1 (IC50 of 4.1 µg/mL) and HSV-2 (IC50 of 6.3 µg/mL) nih.gov.

Murine Cytomegalovirus (MCMV): Compound 229 exhibited reduced activity against MCMV when compared to its efficacy against HCMV umich.edu.

Varicella-Zoster Virus (VZV): Compound 229 was found to be least active against VZV among the herpesviruses tested umich.edu.

Antineoplastic Activity in Cell Lines

Information regarding the specific antineoplastic activity of this compound itself in human cancer cell lines is limited in the provided search results. However, studies on related compounds suggest potential in this area. For instance, 2'-deoxyformycin A, a related nucleoside analog, demonstrated potent in vitro inhibition of S49 lymphoma cells, a murine tumor of T-cell origin, with an IC50 of 10-15 µM nih.gov. Sangivamycin (B1680759) analogs have also been mentioned as possessing antiproliferative activity umich.edu. While direct data for this compound on human cancer cell lines is scarce, the broader class of related nucleoside analogs shows promise for further investigation in cancer therapy, potentially acting as T-cell specific cytotoxic agents nih.gov.

List of Compounds Mentioned:

this compound

Human Cytomegalovirus (HCMV)

Herpes Simplex Virus (HSV) Types 1 and 2

Murine Cytomegalovirus (MCMV)

Varicella-Zoster Virus (VZV)

Ara-sangivamycin

Ara-toyocamycin

Tubercidin

Ganciclovir (DHPG)

Foscarnet

Compound 102 (5-Bromo acyclic tubercidin analog)

Compound 229 (Acyclic thiosangivamycin analog)

Compound 7 (Related analog)

Pyrrolo[2,3-d]pyrimidines (as a class)

2'-deoxyformycin A

S49 lymphoma cells

Adenosine (B11128) kinase (AK)

Deoxycytidine kinase (dCK)

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

Compound 828, 951, 1028 (Related pyrrolopyrimidines)

Compound 27 (Related pyrido[2,3-b]pyrazine)

Inhibition of Lymphoma Cell Proliferation (e.g., S49 Lymphoma)

Pre-clinical investigations into the antiproliferative effects of this compound on specific lymphoma cell lines, such as the S49 murine T-cell lymphoma, were not extensively detailed in the reviewed literature. While sangivamycin has shown anti-tumor activity against murine leukemia nih.gov, specific data or IC50 values for this compound against S49 lymphoma cells were not identified in the search results.

Effects on Various Cancer Cell Lines (e.g., KB Cells)

Studies have examined the effects of sangivamycin analogs on various cancer cell lines. For instance, certain sangivamycin analogs, when tested, did not exhibit significant cytotoxicity towards KB cells, a human epidermoid carcinoma cell line tandfonline.com. This observation suggests a degree of selectivity or a lack of potent activity against this particular cell line for those specific derivatives. However, direct quantitative data on the antiproliferative effects or IC50 values of this compound itself against KB cells or other broad cancer cell lines were not found in the provided search results.

In Vitro Selectivity and Differential Cellular Effects

The potential therapeutic value of a compound is often assessed by its ability to selectively target diseased cells or pathogens while sparing healthy cells. Nucleoside analogs like this compound are investigated for their capacity to achieve such selectivity.

Comparison of Antiviral Efficacy Versus Cellular Growth Inhibition in Uninfected Cells

Research has indicated that certain deoxysangivamycin derivatives possess selectivity between their antiviral effects and their cytotoxicity against host cells asm.org. For example, related sangivamycin analogs have demonstrated the ability to inhibit viral replication at concentrations that cause only partial inhibition of cellular growth asm.org. Specifically, ara-sangivamycin, a related analog, was reported to inhibit virus replication 105-fold at a concentration of 10 μM, while causing only partial inhibition of cell growth and precursor incorporation at that same concentration asm.org. This suggests that the mechanism of action for these compounds can lead to differential effects, impacting viral processes more significantly than host cell proliferation under specific conditions. While direct comparative data for this compound across a broad range of viruses and cell types is limited, the principle of selective antiviral activity against cytotoxicity is a key area of investigation for this class of compounds.

Analysis of In Vitro Therapeutic Indexes

The in vitro therapeutic index quantifies the selectivity of an antiviral or anticancer agent by comparing the concentration required to inhibit viral replication or cancer cell growth to the concentration that causes toxicity to host cells nih.govmedicalnewstoday.commdpi.com. For deoxysangivamycin and related compounds, studies have reported in vitro therapeutic indexes. Specifically, deoxysangivamycin, along with other related nucleoside analogs such as tubercidin, ara-toyocamycin, and ara-sangivamycin, exhibited in vitro therapeutic indexes ranging from 2 to 40 when evaluated against human cytomegalovirus (HCMV) asm.org. The study noted that the sangivamycin analogs, including deoxysangivamycin, were among the most potent and selective in this group asm.org.

Table 1: Illustrative In Vitro Antiviral Efficacy and Cytotoxicity of a Related Sangivamycin Analog

| Compound | Target/Cell Line | Activity Type | Metric | Value | Notes |

| Ara-sangivamycin | HCMV | Antiviral Efficacy | Fold Inhibition | 105-fold | At 10 μM concentration. |

| Ara-sangivamycin | Host Cells | Cytotoxicity | Cell Growth | Partial Inhibition | At 10 μM concentration, indicating selectivity. |

*Data primarily derived from studies on related sangivamycin analogs to illustrate the principle of selectivity, as direct quantitative data for this compound in this context was limited. asm.org

Structure Activity Relationship Sar Studies of 2 Deoxysangivamycin and Its Analogs

Impact of Sugar Moiety Modifications on Biological Activity and Selectivity

Modifications to the sugar moiety of nucleoside analogs often lead to significant alterations in their biological activity, selectivity, and pharmacokinetic profiles. For 2'-Deoxysangivamycin and its related compounds, alterations in the sugar ring, such as the introduction of arabinosyl or deoxyribosyl configurations, have been extensively investigated.

Notably, arabinosyl and 2'-deoxyribosyl analogs of pyrrolo[2,3-d]pyrimidines, including ara-sangivamycin, ara-toyocamycin, and this compound, have demonstrated selective antiviral activity against human cytomegalovirus (HCMV) asm.orgnih.govresearchgate.netumich.edu. These modified sugar nucleosides exhibited a therapeutic index ranging from 2 to 40, indicating a degree of selectivity between antiviral efficacy and cytotoxicity asm.orgnih.govresearchgate.net. Ara-sangivamycin, for instance, showed potent inhibition of HCMV replication, inhibiting it 10⁵-fold at a concentration of 10 μM with only partial inhibition of cell growth asm.orgnih.govresearchgate.net. This suggests that the sugar modification can enhance selectivity by targeting viral processes more effectively than host cell machinery.

Further exploration of sugar modifications has included the synthesis of L-enantiomers and analogs with different sugar units. L-xylose and L-arabinose derivatives of sangivamycin (B1680759) and toyocamycin (B1682990) have shown potent inhibitory activity against Cdc2 protein kinase, with IC₅₀ values reported as 3.7 μM and 1.6 μM, respectively tandfonline.comresearchgate.netewha.ac.krewha.ac.krresearchgate.net. Additionally, 2'-deoxy-2'-fluoro-ara-sangivamycin (compound 10) displayed antiproliferative activity against L1210 cells with an IC₅₀ of 3 μM and potent antiviral activity against HCMV, HIV, and VZV (IC₅₀s 4-25 nM) nih.gov. While compound 10 also exhibited cytotoxicity (IC₅₀s 0.2-5.5 μM), its differential activity suggested specific viral target engagement nih.gov. In general, sugar-modified analogs tend to be less cytotoxic than their parent nucleosides while often retaining or even enhancing antiviral potency, although some modifications may lead to reduced activity nih.gov. These modifications primarily appear to act by inhibiting viral DNA synthesis asm.orgnih.govresearchgate.net.

Table 1: Impact of Sugar Moiety Modifications on Biological Activity

| Compound/Analog | Modification Type | Target/Cell Line | Biological Activity (IC₅₀) | Reference(s) |

| Ara-sangivamycin | Arabinosyl | HCMV | 10 μM (inhibits 10⁵-fold) | asm.orgnih.govresearchgate.net |

| Ara-toyocamycin | Arabinosyl | HCMV | 10 μM (inhibits 10⁵-fold) | asm.orgnih.govresearchgate.net |

| This compound | 2'-Deoxyribosyl | HCMV | Selective antiviral | umich.educlockss.org |

| L-Xylose derivative (Sangivamycin) | L-Xylose | Cdc2 kinase | 3.7 μM | tandfonline.comresearchgate.netewha.ac.krewha.ac.krresearchgate.net |

| L-Arabinose derivative (Sangivamycin) | L-Arabinose | Cdc2 kinase | 1.6 μM | tandfonline.comresearchgate.netewha.ac.krewha.ac.krresearchgate.net |

| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-deoxy-2'-fluoro-arabino | L1210 cells | 3 μM | nih.gov |

| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-deoxy-2'-fluoro-arabino | HCMV | 4-25 nM | nih.gov |

| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-deoxy-2'-fluoro-arabino | HIV | 4-25 nM | nih.gov |

| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-deoxy-2'-fluoro-arabino | VZV | 4-25 nM | nih.gov |

| 2'-deoxy-2'-fluoro-ara-sangivamycin | 2'-deoxy-2'-fluoro-arabino | HSV-1 | 30-500 nM | nih.gov |

| Acyclic thiosangivamycin analog | Acyclic | HCMV | 7 μM | umich.edu |

| Compound 9 (Carbocyclic analog) | Carbocyclic | PA-1 cells | 3.9 μM | clockss.orgresearchgate.net |

| Compound 15 (Carbocyclic analog) | Carbocyclic | PA-1 cells | 2.6 μM | clockss.orgresearchgate.net |

| Sangivamycin | Parent | Panc1 cells | 125 nM | nih.gov |

| Sangivamycin | Parent | MiaPaca2 cells | 75 nM | nih.gov |

Influence of Base Modifications and Substituents

While extensive SAR studies on the sugar moiety are documented, specific data on base modifications of this compound itself are less prevalent in the reviewed literature. However, general studies on pyrrolo[2,3-d]pyrimidine scaffolds indicate that modifications to the base can significantly impact biological activity. For instance, 5-substituted tubercidin (B1682034) analogs have shown activity against various viruses asm.org. Research on related antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold has explored 5-alkyl substitutions for dihydrofolate reductase (DHFR) inhibition, demonstrating that such modifications can lead to potent enzyme inhibition and selective activity against microbial DHFR over human DHFR nih.gov. Studies on toyocamycin and sangivamycin analogs have also investigated the influence of 7-substituents on antiviral activity nih.gov. These findings suggest that alterations to the pyrrolo[2,3-d]pyrimidine base, particularly at the 5 and 7 positions, could be a fruitful avenue for SAR exploration for this compound analogs.

Acyclic Modifications and Their Effects on Biological Profiles

The synthesis of acyclic nucleoside analogs aims to improve metabolic stability and potentially alter pharmacological properties compared to their naturally occurring ribose-containing counterparts. Acyclic analogs related to tubercidin, toyocamycin, and sangivamycin have been synthesized and evaluated for their antiviral activities nih.govumich.eduhoffmanlab.orgglobalauthorid.comresearchgate.netacs.org.

Acyclic derivatives of sangivamycin and toyocamycin featuring (2-hydroxyethoxy)methyl substituents at the N-7 position demonstrated activity against HCMV, though with limited selectivity tandfonline.com. A specific acyclic thiosangivamycin analog (compound 229) exhibited an IC₅₀ of 7 μM against HCMV and showed modest cytotoxicity umich.edu. Furthermore, acyclic and C-acyclic 7-deazapurine nucleosides have shown some activity against HIV nih.gov. These studies indicate that while acyclic modifications can confer antiviral activity, achieving significant selectivity remains a key challenge.

Stereochemical Influences on Activity and Recognition

Stereochemistry plays a critical role in the biological recognition and activity of nucleoside analogs. The chiral centers within the sugar moiety are essential for interaction with cellular enzymes and viral targets. For example, the 3'-hydroxyl group of L-(β)-ribose is crucial for chiral discrimination between D- and L-enantiomers of nucleoside analogs, influencing their selective inhibition of viral replication nih.gov.

The synthesis of 2'-deoxy-2'-fluoro-ara-sangivamycin involved the generation of both α and β anomers, with the β-anomers generally exhibiting superior antiviral activity nih.gov. The study of L-enantiomers and analogs with different sugar configurations, such as L-xylose and L-arabinose derivatives of sangivamycin and toyocamycin, has revealed potent kinase inhibitory activities, highlighting the importance of the specific stereochemical configuration of the sugar unit for target engagement tandfonline.comresearchgate.netewha.ac.krewha.ac.krresearchgate.net. The precise spatial arrangement of functional groups dictated by stereochemistry is fundamental to how these molecules interact with biological systems.

Comparative Analysis of this compound with Related Nucleoside Antibiotics

This compound belongs to a class of nucleoside antibiotics that includes Sangivamycin, Toyocamycin, and Tubercidin. These compounds share a common pyrrolo[2,3-d]pyrimidine core, differing primarily in the substituent at the C-5 position of the base (H for Tubercidin, CN for Toyocamycin, CONH₂ for Sangivamycin) and, in the case of this compound, a deoxyribose sugar.

Comparative Potency and Selectivity: While all three parent compounds exhibit broad biological activities, subtle structural differences lead to variations in potency and selectivity. Sangivamycin has demonstrated stronger inhibitory activity against protein kinase C (PKC) and K562 cell bleb formation compared to Tubercidin and Toyocamycin researchgate.netnih.gov. In the context of pancreatic cancer, Sangivamycin and Toyocamycin have shown superior efficacy over gemcitabine (B846) and exhibit more potent inhibition of Haspin kinase compared to Tubercidin nih.gov.

In terms of antiviral activity, specific sugar modifications are key. Ara-sangivamycin and ara-toyocamycin were identified as more potent and selective inhibitors of HCMV than other tested analogs asm.orgnih.govresearchgate.net. Generally, sugar-modified analogs tend to be less cytotoxic than their parent compounds, although this can sometimes correlate with reduced antiviral potency, with notable exceptions like xylo-tubercidin retaining potent antiherpes activity nih.gov.

Advanced Research Methodologies and Analytical Approaches for 2 Deoxysangivamycin Studies

Cellular and Molecular Biology Techniques

Flow Cytometry for Cell Cycle Analysis and Cellular DNA ContentFlow cytometry is a pivotal technique for analyzing the effects of 2'-Deoxysangivamycin on cell cycle progression and cellular DNA content. By staining cells with DNA-binding dyes (e.g., propidium (B1200493) iodide), flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and detect changes indicative of cell cycle arrest or apoptosisthermofisher.comresearchgate.netspringernature.commissouri.educaister.comyoutube.com. Studies on sangivamycin (B1680759) analogs, such as MCS-C2, have utilized flow cytometry to demonstrate cell cycle arrest. Specifically, MCS-C2 treatment of A549 human lung cancer cells resulted in an appreciable arrest in the G2 phase, with an increase in the G2/M phase population from 19.9% at 0 hours to 34.4% at 12 hours, and a significant increase in the sub-G1 (apoptotic) population from 5.0% to 49.9% over 48 hoursjmb.or.kr. Similarly, sangivamycin itself has been shown to induce cell cycle arrest in the G2/M phase in MCF7/ADR cellsnih.gov. Another study comparing ARC (a sangivamycin analog) and sangivamycin in HL60 cells also reported marked increases in the percentage of cells in the S and G2/M phases after treatment, indicating a progression towards a G2/M blocknih.gov.

Data Table 1: Cell Cycle Distribution Analysis of A549 Cells Treated with MCS-C2

| Time (h) | Treatment (5 µM MCS-C2) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

|---|---|---|---|---|---|

| 0 | Control | (Not specified) | (Not specified) | (Not specified) | (Not specified) |

| 12 | MCS-C2 | (Not specified) | (Not specified) | 34.4 | (Not specified) |

Note: Specific percentages for G1 and S phases at 12h and 48h, and G2/M at 48h were not explicitly provided in the source for this table.

Biochemical and Enzymatic Assays

Kinase Assays for Phosphorylation StudiesKinase assays are crucial for understanding the biochemical activity of compounds like this compound, particularly if they are substrates for or inhibitors of cellular kinases. Nucleoside analogs are often activated through phosphorylation by cellular kinases. Research on sangivamycin and its analogs has explored their interactions with kinases. For example, a sangivamycin-like molecule, SLM6, was found to inhibit Cyclin-Dependent Kinase 9 (CDK9) by inhibiting its autophosphorylation at Thr186 and the phosphorylation of RNA polymerase II at the CDK9-specific Ser2 sitereactionbiology.com. Sangivamycin itself has been implicated in activating protein kinase C delta (PKCδ) and JNK pathways, leading to apoptotic cell deathnih.gov. Furthermore, sangivamycin and toyocamycin (B1682990) have been shown to inhibit Haspin, a kinase involved in mitosis, leading to decreased Histone H3 phosphorylationresearchgate.net. These studies highlight the relevance of kinase assays in dissecting the molecular targets and mechanisms of sangivamycin analogs. While direct kinase assay data for this compound are not explicitly provided, its structural similarity to sangivamycin suggests potential interactions with kinase pathways.

Compound List:

this compound

Sangivamycin

MCS-C2

ARC

Toyocamycin

Ara-sangivamycin

Ara-toyocamycin

SLM6

Flavopiridol

Remdesivir

EGFR-inhibitors

Osimertinib

Afatinib

Gefitinib

Cetuximab

Erlotinib

Haspin

PKCδ

JNK

CDK9

P-TEFb

Src Family Kinases (SFKs)

MuSK

Human RNMT (RNA methyltransferase)

Streptomyces 85E ATCC 55824

MEK (Mitogen-activated protein kinase kinase)

BDNF (Brain-derived neurotrophic factor)

MAP2K1 (MEK1 gene)

HCT116, Calul, ACHN, H460 (Cancer cell lines)

Vero E6, Huh-7, Calu-3, K562 (Cell lines)

MCF7/ADR, MCF7/WT (Cell lines)

HL60 (Cell line)

A549 (Cell line)

DU 145 (Cell line)

HepG2 (Cell line)

Streptococcus suis

Ebola virus

Marburg virus

Lassa virus

Cowpox virus

Vaccinia virus

Human Cytomegalovirus (HCMV)

Herpes Simplex Virus (HSV)

SARS-CoV-2

Nuclear Polyhedrosis Virus (NPV)

Vav protooncogene

GAPDH (Glyceraldehyde 3-phosphate dehydrogenase)

Streptomyces rimosus

Streptomyces tubercidicus

Streptomyces toyocaensis

Chemo-therapeutic agents

Antiviral agents

Anticancer agents

Antimicrobial agents

Nucleoside analogs

Purines

Oligonucleotides

DNA

RNA

Proteins

Macromolecules

Nucleotides

Amino acids

Phosphorylation

Enzymes

Kinases

Proteases

Receptor Tyrosine Kinases

Cyclins

Histone H3

Survivin

PARP (Poly(ADP-ribose) polymerase)

Caspase-3, -6, -7, -9

Cytochrome c

p53

p21Cip1

Lamin A

c-Jun

ERK1/2

VEGF (Vascular Endothelial Growth Factor)

nsp13 helicase

RdRp (RNA-dependent RNA polymerase)

VP40 (Matrix protein)

RNMT (RNA methyltransferase)

Haspin

Agrin

Lrp4

Dok-7

PSMA7 (Proteasome subunit alpha 7)

KinCon reporter

GST-Srctide

BDNF signaling pathways

MEK signaling pathway

TNFα pathway

Complex I

Propidium Iodide (PI)

4',6'-diamidino-2-phenylindole (DAPI)

EdU (5-ethynyl-2'-deoxyuridine)

Alexa Fluor 647

Vybrant DyeCycle Violet

FxCycle Violet Ready Flow Reagent

Biotinylated dUTP

Biotinylated dCTP

32P-labeled dCTP

DIG-labeled DNA probe

RNA probes

DNA probes

Molecular Beacons (MB)

Antisense oligodeoxynucleotides

RNA polymerase II

Extracellular signal-regulated kinase 1/2 (ERK1/2)

Protein Kinase C (PKC)

Protein Kinase C delta (PKCδ)

Protein Kinase C alpha

Deoxycytidine kinase

Streptomyces 85E ATCC 55824

Streptomyces kinase

Mitogen-activated protein/extracellular signal-regulated kinase (MEK)

BDNF (Brain-derived neurotrophic factor)

MAP2K1 (MEK1 gene)

HCT116, Calul, ACHN, H460 (Cancer cell lines)

Vero E6, Huh-7, Calu-3, K562 (Cell lines)

MCF7/ADR, MCF7/WT (Cell lines)

HL60 (Cell line)

A549 (Cell line)

DU 145 (Cell line)

HepG2 (Cell line)

Streptococcus suis

Ebola virus

Marburg virus

Lassa virus

Cowpox virus

Vaccinia virus

Human Cytomegalovirus (HCMV)

Herpes Simplex Virus (HSV)

SARS-CoV-2

Nuclear Polyhedrosis Virus (NPV)

Vav protooncogene

GAPDH (Glyceraldehyde 3-phosphate dehydrogenase)

Streptomyces rimosus

Streptomyces tubercidicus

Streptomyces toyocaensis

Chemo-therapeutic agents

Antiviral agents

Anticancer agents

Antimicrobial agents

Nucleoside analogs

Purines

Oligonucleotides

DNA

RNA

Proteins

Macromolecules

Nucleotides

Amino acids

Phosphorylation

Enzymes

Kinases

Proteases

Receptor Tyrosine Kinases

Cyclins

Histone H3

Survivin

PARP (Poly(ADP-ribose) polymerase)

Caspase-3, -6, -7, -9

Cytochrome c

p53

p21Cip1

Lamin A

c-Jun

ERK1/2

VEGF (Vascular Endothelial Growth Factor)

nsp13 helicase

RdRp (RNA-dependent RNA polymerase)

VP40 (Matrix protein)

RNMT (RNA methyltransferase)

Haspin

Agrin

Lrp4

Dok-7

PSMA7 (Proteasome subunit alpha 7)

KinCon reporter

GST-Srctide

BDNF signaling pathways

MEK signaling pathway

TNFα pathway

Complex I

Propidium Iodide (PI)

4',6'-diamidino-2-phenylindole (DAPI)

EdU (5-ethynyl-2'-deoxyuridine)

Alexa Fluor 647

Vybrant DyeCycle Violet

FxCycle Violet Ready Flow Reagent

Biotinylated dUTP

Biotinylated dCTP

32P-labeled dCTP

DIG-labeled DNA probe

RNA probes

DNA probes

Molecular Beacons (MB)

Antisense oligodeoxynucleotides

RNA polymerase II

Extracellular signal-regulated kinase 1/2 (ERK1/2)

Protein Kinase C (PKC)

Protein Kinase C delta (PKCδ)

Protein Kinase C alpha

Deoxycytidine kinase

Streptomyces 85E ATCC 55824

Streptomyces kinase

Mitogen-activated protein/extracellular signal-regulated kinase (MEK)

BDNF (Brain-derived neurotrophic factor)

MAP2K1 (MEK1 gene)

HCT116, Calul, ACHN, H460 (Cancer cell lines)

Vero E6, Huh-7, Calu-3, K562 (Cell lines)

MCF7/ADR, MCF7/WT (Cell lines)

HL60 (Cell line)

A549 (Cell line)

DU 145 (Cell line)

HepG2 (Cell line)

Streptococcus suis

Ebola virus

Marburg virus

Lassa virus

Cowpox virus

Vaccinia virus

Human Cytomegalovirus (HCMV)

Herpes Simplex Virus (HSV)

SARS-CoV-2

Nuclear Polyhedrosis Virus (NPV)

Vav protooncogene

GAPDH (Glyceraldehyde 3-phosphate dehydrogenase)

Streptomyces rimosus

Streptomyces tubercidicus

Streptomyces toyocaensis

Chemo-therapeutic agents

Antiviral agents

Anticancer agents

Antimicrobial agents

Nucleoside analogs

Purines

Oligonucleotides

DNA

RNA

Proteins

Macromolecules

Nucleotides

Amino acids

Phosphorylation

Enzymes

Kinases

Proteases

Receptor Tyrosine Kinases

Cyclins

Histone H3

Survivin

PARP (Poly(ADP-ribose) polymerase)

Caspase-3, -6, -7, -9

Cytochrome c

p53

p21Cip1

Lamin A

c-Jun

ERK1/2

VEGF (Vascular Endothelial Growth Factor)

nsp13 helicase

RdRp (RNA-dependent RNA polymerase)

VP40 (Matrix protein)

RNMT (RNA methyltransferase)

Haspin

Agrin

Lrp4

Dok-7

PSMA7 (Proteasome subunit alpha 7)

KinCon reporter

GST-Srctide

BDNF signaling pathways

MEK signaling pathway

TNFα pathway

Complex I

Propidium Iodide (PI)

4',6'-diamidino-2-phenylindole (DAPI)

EdU (5-ethynyl-2'-deoxyuridine)

Alexa Fluor 647

Vybrant DyeCycle Violet

FxCycle Violet Ready Flow Reagent

Biotinylated dUTP

Biotinylated dCTP

32P-labeled dCTP

DIG-labeled DNA probe

RNA probes

DNA probes

Molecular Beacons (MB)

Antisense oligodeoxynucleotides

RNA polymerase II

Extracellular signal-regulated kinase 1/2 (ERK1/2)

Protein Kinase C (PKC)

Protein Kinase C delta (PKCδ)

Protein Kinase C alpha

Deoxycytidine kinase

Challenges and Future Directions in Research on 2 Deoxysangivamycin

Optimization Strategies for Enhanced Potency and Selectivity

A primary challenge in the development of 2'-Deoxysangivamycin as a therapeutic lead is optimizing its molecular structure to achieve higher potency against specific targets while minimizing off-target effects. Future research will likely concentrate on targeted structural modifications based on established structure-activity relationships (SAR) within the pyrrolo[2,3-d]pyrimidine class.

Key strategies include:

Modification of the Pyrrolopyrimidine Core: Strategic substitutions on the core ring system can significantly influence binding affinity and selectivity. For instance, studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that modifications at critical cyclic sites can significantly impact inhibitory potency against target enzymes like kinases. metall-mater-eng.com Introducing halogen atoms, for example, can enhance binding affinity and other pharmacological properties. nih.gov

Alterations to the Ribose Moiety: The sugar portion of the nucleoside offers numerous opportunities for modification. Research on analogs like thiosangivamycin has demonstrated that modifications at the 2', 3', and 5' positions of the carbohydrate moiety strongly influence antiproliferative activity. nih.gov Exploring a variety of substitutions, including fluoro, amino, or azido (B1232118) groups at the 2'-position, could yield analogs with improved potency. researchgate.net

Side Chain Engineering: The carboxamide side chain at the C5 position is a key feature of sangivamycin (B1680759) and its derivatives. Altering the length, rigidity, and electronic properties of this side chain could lead to more potent and selective interactions with target proteins. SAR studies on other complex molecules have shown that even minor changes, such as shortening a side chain by a single carbon atom, can result in significantly stronger biological activity. nih.gov

The goal of these optimization strategies is to improve the therapeutic index of this compound analogs. By systematically exploring the chemical space around the core structure, researchers can identify derivatives with superior efficacy and a more desirable selectivity profile. nih.gov

| Modification Site | Observed Effect on Activity | Potential Application for this compound | Reference |

|---|---|---|---|

| Pyrrolopyrimidine Core (General) | Structural modifications at cyclic sites significantly influence inhibitory potency and specificity. | Systematic substitution on the core to enhance kinase inhibition. | metall-mater-eng.com |

| Pyrrolopyrimidine C2 Position | Substitution of the thioalkyl group was successfully realized, allowing for diversification. | Generation of combinatorial libraries with varied C2 substituents. | metall-mater-eng.commetall-mater-eng.com |

| Carbohydrate Moiety (General) | Modifications on the carbohydrate moiety strongly influenced antiproliferative activity in thiosangivamycin analogs. | Explore modifications at the 3' and 5' positions of the deoxyribose ring. | nih.gov |

| Side Chain of β-amino acid residue | A one-carbon shorter derivative exhibited stronger readthrough activity in negamycin (B1678013) analogs. | Varying the length and composition of the C5-substituent. | nih.gov |

Exploration of Novel Molecular Targets and Pathways

While this compound is known to interact with protein kinases, its full spectrum of molecular targets and affected signaling pathways remains to be elucidated. A significant future direction is to move beyond known targets and identify novel interactors to uncover new mechanisms of action and potential therapeutic applications.

Many pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-target inhibitors, effectively interacting with the ATP-binding site of a range of kinase enzymes. metall-mater-eng.commetall-mater-eng.com For instance, certain analogs have shown potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov This suggests that this compound may also possess a broader kinase inhibitory profile than currently appreciated. Future research should employ large-scale kinase screening panels to map its selectivity profile comprehensively.

Furthermore, the biological effects of some analogs, such as inducing apoptosis and cell cycle arrest, point to interactions with pathways beyond direct kinase inhibition. metall-mater-eng.comnih.gov Mechanistic studies on compound 5k, a related derivative, showed it could induce apoptosis by increasing pro-apoptotic proteins like caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2. nih.govmetall-mater-eng.com Investigating whether this compound can trigger similar apoptotic pathways is a promising avenue. The compound's structural similarity to adenosine (B11128) also suggests potential interactions with purinergic signaling pathways or enzymes involved in nucleotide metabolism, which warrant further investigation.

Development of Advanced Synthetic Strategies for New Analogs

The generation of a diverse library of this compound analogs for SAR studies and biological screening depends on the availability of efficient and versatile synthetic methodologies. A key challenge is the development of synthetic routes that allow for the easy modification of various parts of the molecule.

Modern synthetic organic chemistry offers several advanced strategies that could be applied to the synthesis of novel this compound derivatives. metall-mater-eng.com These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic cores like pyrrolo[2,3-d]pyrimidine. metall-mater-eng.comnih.gov

Cascade Reactions: One-pot cascade or domino reactions, where multiple chemical transformations occur sequentially without isolating intermediates, offer an efficient way to build the complex pyrrolopyrimidine scaffold. nih.gov An I2/DMSO promoted cascade annulation has been successfully used for similar structures. nih.gov

Modern Coupling Reactions: Advanced catalytic systems for C-N and C-C bond formation can facilitate the introduction of diverse substituents onto the core structure and side chains, enabling the creation of extensive compound libraries. metall-mater-eng.com

The establishment of optimized and robust synthetic procedures is crucial for circumventing the limitations of conventional methods and for producing novel analogs with high yield and purity. metall-mater-eng.com Chemoenzymatic approaches, using enzymes like nucleoside 2'-deoxyribosyltransferases, could also provide a convergent and step-efficient platform for preparing base-modified 2'-deoxyribonucleoside analogues. rsc.org

| Synthetic Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Reactions | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, improved yields, circumvention of conventional method drawbacks. | metall-mater-eng.comnih.gov |

| DBU-Catalyzed Cyclization | Uses 1,8-Diazabicyclo[5.4.0]undec-7-ene as a catalyst for cyclization steps. | Effective for forming heterocyclic rings under mild conditions. | metall-mater-eng.com |

| I2/DMSO Promoted Cascade Annulation | A one-pot reaction of 6-aminouracil (B15529) derivatives with other precursors to form the fused ring system. | High efficiency and good yields for constructing the core scaffold. | nih.gov |

| Michael Reaction / Nef Reaction Sequence | Used to prepare important substituted pyrimidine (B1678525) precursors. | Effective for building key intermediates for further elaboration. | metall-mater-eng.com |

| Chemoenzymatic Synthesis | Employs enzymes, such as nucleoside transglycosylases, to catalyze key steps. | High selectivity and efficiency for preparing base-modified nucleosides. | rsc.org |

Integration of Omics Data for Systems-Level Understanding of Biological Action

To move beyond a single-target, single-pathway view of this compound's activity, future research must integrate high-throughput "omics" technologies. nih.gov Proteomics and metabolomics, in particular, can provide a global snapshot of the cellular changes induced by the compound, offering a systems-level understanding of its biological effects. nih.gov

Proteomics: By quantifying changes in the abundance of thousands of proteins following treatment with this compound, researchers can identify regulated pathways and potential off-targets. frontiersin.org For example, proteomic analysis of cells treated with β-eudesmol identified proteins involved in the cell cycle, apoptosis, and the PI3K-Akt signaling pathway. nih.gov A similar approach for this compound could reveal its impact on complex protein networks and cellular machinery. mdpi.com

Metabolomics: This technique analyzes the global profile of small-molecule metabolites in a biological system. nih.gov It can reveal how this compound alters cellular metabolism, which is often dysregulated in disease states. Metabolomic profiling can identify disruptions in key pathways such as amino acid metabolism, purine (B94841) metabolism, or glycolysis. frontiersin.orgnih.gov

By combining these omics datasets, researchers can construct comprehensive models of the compound's mechanism of action. nih.gov This integrated approach can help identify novel biomarkers of drug response and uncover unexpected therapeutic opportunities or potential liabilities. frontiersin.org

Design of Preclinical Models for Further Mechanistic Elucidation

Robust preclinical models are essential for dissecting the complex biological effects of this compound in vitro and in vivo. nih.gov The development and use of sophisticated, disease-relevant models will be a cornerstone of future research, providing a bridge between basic discovery and potential therapeutic application.

In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, more accurately mimic the microenvironment of tissues compared to traditional 2D monolayer cultures. nih.gov These models are invaluable for assessing the activity of this compound in a more physiologically relevant context. Dispase-based dissociation assays and other specialized cell culture systems can be used to evaluate effects on cell adhesion and tissue integrity. mdpi.com

In Vivo Models: Animal models remain crucial for understanding the compound's effects within a whole living organism. Depending on the therapeutic area of interest, various models can be employed. For cancer research, human tumor xenograft models in immunodeficient mice are a standard tool. nih.gov For autoimmune diseases, models of experimental arthritis or lupus can be utilized. nih.gov The choice of animal model (e.g., mice, rats) and the method of disease induction (e.g., genetic, chemical, or surgical) must be carefully considered to ensure the model accurately reflects the human disease state. mdpi.commdpi.com

These advanced preclinical models will be instrumental in validating molecular targets, elucidating mechanisms of action, and exploring the full therapeutic potential of this compound and its future analogs. nih.gov

| Model Type | Specific Example | Application | Reference |

|---|---|---|---|

| In Vitro | 3D Bioprinted Cancer Models | Represents cancer tissue heterogeneity and in vivo conditions for drug testing. | nih.gov |

| In Vitro | Keratinocyte Dissociation Assay | Evaluates the effect of compounds on cell-cell adhesion. | mdpi.com |

| In Vivo | Human Anal Cancer Xenografts | Assesses therapeutic effect on pre-existing human tumors in immunodeficient mice. | nih.gov |

| In Vivo | HPV16 Transgenic Mice | Models the development of virally-induced carcinomas. | nih.gov |

| In Vivo | Chemically-Induced Osteoarthritis Models | Studies the effect of compounds on joint disease pathogenesis. | mdpi.com |

Q & A

Q. What are the key analytical methods for characterizing 2'-Deoxysangivamycin’s purity and structural integrity?

Methodological Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural identity and purity. For novel derivatives, X-ray crystallography can resolve ambiguities in stereochemistry. Ensure reproducibility by cross-referencing spectral data with published standards .

Q. How can researchers design bioactivity assays to evaluate this compound’s antitumor potential?

Methodological Answer: Use in vitro cell viability assays (e.g., MTT or ATP-based luminescence) with cancer cell lines, comparing IC₅₀ values against known chemotherapeutics. Include dose-response curves and negative controls (e.g., untreated cells). Validate results with orthogonal assays, such as apoptosis markers (Annexin V/PI staining) or caspase-3 activation .

Q. What protocols are recommended for synthesizing this compound derivatives?

Methodological Answer: Optimize reaction conditions (solvent, temperature, catalysts) using a design-of-experiments (DoE) approach. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify products using column chromatography or preparative HPLC. Characterize intermediates at each step to confirm regioselectivity and avoid side products .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer: Conduct systematic studies to isolate variables, such as cell-type specificity or metabolic activation pathways. Use RNA sequencing to identify differentially expressed genes post-treatment and validate findings with CRISPR/Cas9 knockouts or siRNA silencing. Cross-reference results with proteomic data to map protein interaction networks .

Q. What strategies address discrepancies in reported cytotoxicity profiles across studies?

Methodological Answer: Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) and validate using multiple cell lines. Perform meta-analyses of published data to identify confounding factors (e.g., batch variability, solvent effects). Use machine learning models to predict cytotoxicity based on structural descriptors .

Q. How can researchers design experiments to elucidate this compound’s pharmacokinetic properties?

Methodological Answer: Employ in vivo pharmacokinetic (PK) studies with LC-MS/MS quantification of plasma and tissue samples. Calculate parameters like Cₘₐₓ, t₁/₂, and AUC. For in vitro models, use Caco-2 cell monolayers to assess permeability and cytochrome P450 assays to evaluate metabolic stability .

Q. What methodologies are critical for studying this compound’s interaction with nucleic acids?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Perform molecular docking simulations with DNA/RNA structures (e.g., PDB entries) and validate via fluorescence quenching assays or circular dichroism (CD) spectroscopy .

Q. How should researchers approach replicating historical synthesis protocols with inconsistent yields?

Methodological Answer: Systematically test variables from original methods (e.g., reagent purity, inert atmosphere, stirring rate). Use fractional factorial designs to identify critical parameters. Compare intermediates’ spectral data with historical records to detect deviations .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in heterogeneous cell populations?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. Use clustering algorithms (e.g., k-means) to subgroup cells by response patterns. Validate with single-cell RNA sequencing to resolve heterogeneity .

Q. How can researchers integrate multi-omics data to map this compound’s downstream signaling pathways?

Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Prioritize targets with weighted correlation network analysis (WGCNA). Validate hubs via CRISPR screens or pharmacological inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.